(+)-Angelikoreanol;Angelikoreanol;Bisabolangelone
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Overview
Description
(+)-Angelikoreanol, also known as Angelikoreanol and Bisabolangelone, is a naturally occurring sesquiterpene compound. It is primarily found in the essential oils of certain plants, particularly those belonging to the Apiaceae family. This compound is known for its distinctive aromatic properties and has been the subject of various scientific studies due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Angelikoreanol typically involves the use of starting materials such as farnesol or nerolidol. The synthetic route often includes steps like cyclization, oxidation, and reduction. One common method involves the cyclization of farnesol using an acid catalyst, followed by oxidation to form the desired sesquiterpene structure.
Industrial Production Methods
Industrial production of (+)-Angelikoreanol can be achieved through the extraction of essential oils from plants that naturally contain this compound. The extraction process usually involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Angelikoreanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert (+)-Angelikoreanol into its corresponding ketone or alcohol derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (+)-Angelikoreanol can yield bisabolangelone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has shown that (+)-Angelikoreanol exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of inflammatory diseases and infections.
Industry: (+)-Angelikoreanol is used in the fragrance industry due to its aromatic properties and is also being investigated for its potential use in natural pesticides.
Mechanism of Action
The mechanism of action of (+)-Angelikoreanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For instance, it may inhibit the production of pro-inflammatory cytokines or disrupt the cell membranes of bacteria, leading to their death.
Comparison with Similar Compounds
(+)-Angelikoreanol can be compared with other sesquiterpenes such as bisabolol and farnesol. While all these compounds share a similar sesquiterpene backbone, (+)-Angelikoreanol is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities.
List of Similar Compounds
Bisabolol: Known for its anti-inflammatory and skin-soothing properties.
Farnesol: Used in perfumery and as a potential antimicrobial agent.
Nerolidol: Exhibits antifungal and sedative effects.
Properties
IUPAC Name |
3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNPLBSEQDDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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